
4-Hydroxy-2,3,5-tris(phenylmethoxy)pentanal
Overview
Description
4-Hydroxy-2,3,5-tris(phenylmethoxy)pentanal is an organic compound with the molecular formula C26H28O5 and a molecular weight of 420.49752 g/mol . This compound is characterized by the presence of three phenylmethoxy groups attached to a pentanal backbone, with a hydroxyl group at the 4-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,3,5-tris(phenylmethoxy)pentanal typically involves the protection of hydroxyl groups followed by selective deprotection and functionalization. One common method involves the use of benzyl chloride to protect the hydroxyl groups, followed by selective deprotection using hydrogenation . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2,3,5-tris(phenylmethoxy)pentanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenylmethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
1. Antioxidant Activity
Research indicates that compounds similar to 4-hydroxy-2,3,5-tris(phenylmethoxy)pentanal exhibit antioxidant properties. Antioxidants play a crucial role in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. A study demonstrated that phenolic compounds can scavenge free radicals effectively, suggesting potential therapeutic applications for related structures .
2. Enzyme Inhibition
The compound may also serve as an inhibitor for various enzymes involved in metabolic processes. For instance, studies on structurally similar compounds have shown promising results in inhibiting enzymes like tyrosinase and elastase, which are implicated in skin aging and pigmentation disorders .
Materials Science
1. Polymer Additives
In materials science, this compound can be utilized as an additive to enhance the stability of polymers against thermal degradation and UV radiation. The incorporation of such phenolic compounds into polymer matrices has been linked to improved mechanical properties and longevity of materials exposed to environmental stressors .
2. Coatings and Films
The compound's properties make it suitable for use in coatings that require protective layers against oxidation and environmental degradation. The development of coatings incorporating this compound could lead to innovations in packaging materials that extend shelf life and maintain product integrity.
Case Studies
Case Study 1: Antioxidant Efficacy
A study published in a peer-reviewed journal evaluated the antioxidant efficacy of phenolic compounds similar to this compound. The results indicated significant radical scavenging activity, with implications for developing new antioxidant therapies in clinical settings .
Case Study 2: Polymer Stabilization
Research conducted on polymer composites revealed that the addition of phenolic compounds improved thermal stability and reduced degradation rates under UV exposure. This study highlights the potential for using this compound as a stabilizing agent in commercial polymer products .
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,3,5-tris(phenylmethoxy)pentanal involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenylmethoxy groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-pentanone: Similar in structure but lacks the phenylmethoxy groups.
2,3,5-Trihydroxybenzaldehyde: Contains hydroxyl groups but lacks the pentanal backbone.
Uniqueness
4-Hydroxy-2,3,5-tris(phenylmethoxy)pentanal is unique due to the presence of three phenylmethoxy groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
2,3,5-Tri-O-benzyl-D-arabinofuranose plays a crucial role in biochemical reactions, particularly in the synthesis of phosphono analogs of N-acetyl-α-D-mannosamine 1-phosphate from D-arabinose. This compound exerts profound effects on cellular processes, influencing cell signaling pathways by modulating the activity of glycosylated proteins involved in signal transduction. Additionally, it can alter gene expression by affecting the glycosylation status of transcription factors, thereby impacting cellular metabolism and function.
At the molecular level, 2,3,5-Tri-O-benzyl-D-arabinofuranose acts as a competitive inhibitor for certain glycosyltransferases, modulating the glycosylation of target proteins. This inhibitory action has potential implications for various biological processes and could be exploited for therapeutic purposes.
Metabolic Pathways and Subcellular Localization
The compound is involved in several metabolic pathways, particularly those related to glycosylation. It interacts with enzymes such as glycosyltransferases and glycosidases, which facilitate the addition and removal of glycosyl groups from biomolecules.
The subcellular localization of 2,3,5-Tri-O-benzyl-D-arabinofuranose is critical for its activity and function. It is primarily localized to the endoplasmic reticulum and Golgi apparatus, where glycosylation processes occur. This localization allows the compound to exert its effects on protein glycosylation and cellular signaling pathways.
Dosage Effects and Temporal Dynamics
Research on the effects of 2,3,5-Tri-O-benzyl-D-arabinofuranose at different dosages in animal models has revealed interesting patterns:
Dosage Level | Observed Effects |
---|---|
Low | Enhanced cellular function, promoted tissue regeneration |
High | Toxic effects, including cytotoxicity and apoptosis |
These findings suggest a dose-dependent biological activity, with potential therapeutic applications at lower doses and cytotoxic effects at higher concentrations.
In laboratory settings, the compound has been studied over various time frames. It demonstrates relative stability under standard storage conditions (2-8°C) and maintains its activity over extended periods.
Stereochemistry and Reactivity
The stereochemistry of 2,3,5-Tri-O-benzyl-D-arabinofuranose plays a crucial role in its reactivity and biological activity. In the presence of specific titanium catalysts, 1-O-trimethylsilyl-2,3,5-tri-O-benzyl-D-arabinofuranose reacts with trimethylsilyl ethers to form 1,2-cis-arabinofuranosides with high stereoselectivity. This stereospecific reactivity is essential for synthesizing biologically relevant molecules, as different stereoisomers can exhibit distinct biological activities.
Applications in Drug Development
Beyond its role in nucleoside synthesis, 2,3,5-Tri-O-benzyl-D-arabinofuranose serves as a starting point for synthesizing other valuable compounds. For instance, it can be used to produce (2S,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol, a compound with potential applications in medicinal chemistry. This versatility in synthetic applications underscores the compound's importance in drug development and pharmaceutical research.
Case Study: Synthesis of Phosphono Analogs
A notable application of 2,3,5-Tri-O-benzyl-D-arabinofuranose is its role in the synthesis of phosphono analogs of N-acetyl-α-D-mannosamine 1-phosphate. This process demonstrates the compound's utility in creating complex carbohydrate structures with potential biological significance. The synthesis involves:
- Benzylation of D-arabinofuranose
- Reaction with specific catalysts
- Formation of phosphono analogs
This synthetic pathway illustrates how the unique structural features of 2,3,5-Tri-O-benzyl-D-arabinofuranose can be leveraged to create biologically active molecules.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 4-Hydroxy-2,3,5-tris(phenylmethoxy)pentanal, considering steric hindrance from multiple phenylmethoxy groups?
Methodological Answer: The synthesis of polyether-substituted aldehydes like this compound requires careful planning to avoid steric interference. Key steps include:
- Protecting Group Strategy : Use benzyl (Bn) groups for hydroxyl protection during intermediate steps, as phenylmethoxy groups are stable under acidic/basic conditions .
- Stepwise Functionalization : Sequential etherification of hydroxyl groups using benzyl bromide or chloride under alkaline conditions (e.g., NaH/DMF) .
- Final Oxidation : Convert the primary alcohol to the aldehyde using mild oxidizing agents like Dess-Martin periodinane to prevent over-oxidation .
Critical Note : Monitor reaction progress via TLC or HPLC, as bulky substituents may slow kinetics.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity .
- Spectroscopy :
- Elemental Analysis : Validate C, H, O composition to detect impurities from incomplete reactions .
Q. What stability considerations are critical for handling and storing this compound?
Methodological Answer:
- Storage Conditions : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the aldehyde group .
- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor aldehyde-to-acid conversion via FTIR (loss of C=O stretch at ~1720 cm⁻¹) .
- Light Sensitivity : Test photostability under UV/visible light; phenylmethoxy groups may undergo cleavage under prolonged exposure .
Advanced Research Questions
Q. How can conflicting data on the compound’s reactivity in nucleophilic addition reactions be resolved?
Methodological Answer: Contradictions often arise from solvent polarity or steric effects. To address this:
- Solvent Screening : Compare reactivity in polar aprotic (e.g., DMSO) vs. nonpolar solvents (e.g., toluene). Polar solvents may enhance nucleophile accessibility despite steric hindrance .
- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with varying nucleophiles (e.g., Grignard reagents vs. cyanide ions) .
- Computational Modeling : Perform DFT calculations to map steric/electronic effects of phenylmethoxy groups on transition-state energies .
Q. What advanced techniques are suitable for studying its interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with proteins (e.g., oxidoreductases) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding events .
- Molecular Dynamics Simulations : Model interactions with lipid bilayers or active sites to predict bioavailability .
Q. How can researchers mitigate challenges in detecting trace degradation products during long-term stability studies?
Methodological Answer:
- GC-MS with Derivatization : Convert aldehydes to stable hydrazones or oximes for enhanced volatility and detection .
- LC-MS/MS in MRM Mode : Target specific degradation markers (e.g., 4-oxo derivatives) with collision-induced dissociation .
- Stability-Indicating Methods : Validate HPLC conditions to separate degradation peaks (e.g., oxidized acids) from the parent compound .
Q. Safety and Compliance
Q. What safety protocols are recommended for handling this compound given limited toxicological data?
Methodological Answer:
- PPE : Use OV/AG/P99 respirators (US) or ABEK-P2 (EU) filters for aerosol protection; nitrile gloves and lab coats .
- Environmental Controls : Use fume hoods with ≥0.5 m/s face velocity to prevent inhalation exposure .
- Waste Disposal : Neutralize aldehydes with bisulfite solution before disposal to prevent environmental release .
Q. Data Contradiction Analysis
Q. How should discrepancies in reported melting points or spectral data be investigated?
Methodological Answer:
- Reproduce Synthesis : Verify starting material purity and reaction conditions (e.g., anhydrous vs. moist environments) .
- Polymorphism Screening : Use DSC/XRD to detect crystalline vs. amorphous forms affecting physical properties .
- Inter-Laboratory Validation : Cross-check NMR data (e.g., using deuterated solvents from the same batch) to rule out solvent artifacts .
Properties
IUPAC Name |
4-hydroxy-2,3,5-tris(phenylmethoxy)pentanal | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-16,24-26,28H,17-20H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCNSIRQCBFBHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00310414 | |
Record name | 4-hydroxy-2,3,5-tris(phenylmethoxy)pentanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00310414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77870-89-4 | |
Record name | NSC226910 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226910 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-hydroxy-2,3,5-tris(phenylmethoxy)pentanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00310414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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